Cross-Coupling Reactivity Advantage
The presence of the chlorine atom at the 7-position of 7-Chloro-1-methyl-1H-indazole provides a critical synthetic handle that is completely absent in unsubstituted 1-methyl-1H-indazole (CAS 13436-48-1). This allows for site-selective palladium-catalyzed cross-coupling reactions, a fundamental transformation for building complex molecules. The comparator, 1-methyl-1H-indazole, lacks this reactivity and would require alternative, potentially lower-yielding, C-H activation strategies for functionalization at the 7-position. This difference is not just functional but defines the synthetic route feasibility.
| Evidence Dimension | Synthetic Utility (Cross-Coupling Handle) |
|---|---|
| Target Compound Data | Aryl chloride present at C7; enables Suzuki, Buchwald-Hartwig, etc. reactions. |
| Comparator Or Baseline | 1-Methyl-1H-indazole: No halogen handle at C7; requires C-H activation or alternative routes for 7-substitution. |
| Quantified Difference | Binary (Handle present vs. absent) |
| Conditions | Organic synthesis; standard Pd-catalyzed cross-coupling conditions. |
Why This Matters
This determines whether a direct, high-yielding diversification step is possible, impacting synthetic route length, cost, and overall yield in a medicinal chemistry program.
